2,7-Dioxa-5-azaspiro[3.4]octan-6-one
Description
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
2,7-dioxa-5-azaspiro[3.4]octan-6-one |
InChI |
InChI=1S/C5H7NO3/c7-4-6-5(3-9-4)1-8-2-5/h1-3H2,(H,6,7) |
InChI Key |
DAWACJOPQDWBME-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CO1)COC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Oxetane Amino Alcohols with Carbonyl Derivatives
One of the most common synthetic routes to spirocyclic oxazolidinones involves the reaction of amino alcohols (often derived from oxetane or tetrahydrofuran rings) with activated carbonyl compounds such as chloroacetyl chloride or methyl acrylate, followed by intramolecular cyclization.
- Stepwise synthesis :
- Starting from 3-(benzylamino)methyl oxetane-3-ol or similar amino alcohols.
- Acylation with chloroacetyl chloride in the presence of a base (e.g., triethylamine, potassium carbonate) under controlled temperature to yield chloroacetamide intermediates.
- Intramolecular cyclization under basic conditions (e.g., sodium hydride, n-butyllithium) in inert atmosphere to form the spirocyclic ring.
- Reduction and catalytic hydrogenation to remove protecting groups (e.g., benzyl) to yield the free azaspiro compound.
This method is exemplified in the synthesis of related 2,5-dioxa-8-azaspiro[3.5]nonane derivatives, which share mechanistic similarities with the target this compound.
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Acylation | Chloroacetyl chloride, triethylamine, DCM, 0-10 °C | Chloroacetamide intermediate |
| 2 | Cyclization | Sodium hydride or n-BuLi, inert atmosphere, aprotic solvent | Spirocyclic lactam formation |
| 3 | Reduction | Lithium aluminum hydride, inert atmosphere | Reduced intermediate |
| 4 | Hydrogenation | Pd/C, H2 (20-100 psi), 20-50 °C, acetic acid | Deprotection to final azaspiro compound |
Annulation via Ring-Closing Reactions on Cyclopentane or Oxetane Precursors
Alternative synthetic routes involve annulation strategies focusing on cyclopentane or oxetane ring systems to form the spirocyclic framework.
- Three main approaches:
- Annulation of the cyclopentane ring.
- Annulation of the four-membered ring (oxetane).
- Combination of both approaches using readily available starting materials.
- These methods use conventional chemical transformations with minimal chromatographic purification, providing efficient access to the spirocyclic scaffold.
Detailed Example of a Stepwise Preparation Method
A patent describing synthesis of a closely related spirocyclic compound, 2,5-dioxa-8-azaspiro[3.5]nonane, provides a detailed four-step synthesis that can be adapted for this compound:
| Step | Description | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Acylation of amino alcohol with chloroacetyl chloride | Triethylamine or potassium carbonate, DCM or acetonitrile, 0-10 °C, 16 h | High conversion, TLC monitored |
| 2 | Intramolecular cyclization | Sodium hydride or n-butyllithium, inert atmosphere, aprotic solvent | Formation of spirocyclic lactam |
| 3 | Reduction | Lithium aluminum hydride, inert atmosphere, aprotic solvent | Conversion to reduced intermediate |
| 4 | Catalytic hydrogenation | Pd/C catalyst, H2 (20-100 psi), 20-50 °C, 8-20 h, acetic acid as activator | Removal of benzyl protecting group, final product |
- The final product can be isolated as an oxalate salt to improve stability and crystallinity.
- Example yields for the oxalate salt form are around 60%.
Comparative Data and Reaction Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Base for acylation | Triethylamine, pyridine, diisopropylethylamine, potassium carbonate | Choice affects reaction rate and purity |
| Solvent for acylation | Dichloromethane, acetonitrile | Controls temperature and solubility |
| Cyclization base | Sodium hydride, hexamethyldisilazide lithium or sodium, n-butyllithium | Strong bases required for ring closure |
| Reduction agent | Lithium aluminum hydride | Efficient for amide to amine reduction |
| Hydrogenation conditions | 20-100 psi H2, 20-50 °C, 8-20 h, Pd/C catalyst | Acetic acid addition improves catalyst activity |
| Yield | 50-70% overall | Dependent on purification and scale |
Alternative Synthetic Routes from Literature
- Radical-mediated annulation : Utilizing photocatalysis to generate N-centered radicals that cyclize onto alkenes to form spirocyclic pyrrolidines, adaptable for oxazolidinone spirocycles.
- Thermal cyclization of amino esters : Heating amino alcohols with methyl acrylate or acrylate derivatives at elevated temperatures (e.g., 160 °C) in the presence of radical initiators to form spirocyclic lactams.
- Environmental considerations : Recent methods emphasize greener solvents and one-pot synthesis to minimize waste and improve sustainability.
Summary Table of Preparation Methods
| Method Type | Starting Materials | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise acylation-cyclization-reduction-hydrogenation | 3-(benzylamino)methyl oxetane-3-ol, chloroacetyl chloride | Triethylamine, sodium hydride, LiAlH4, Pd/C | High purity, scalable | Multi-step, requires inert atmosphere |
| Photocatalytic radical annulation | N-allylsulfonamides, alkenes | Photocatalyst, light source | Mild, regioselective | Requires specialized setup |
| Thermal cyclization with methyl acrylate | Amino alcohols, methyl acrylate | Di-tert-butyl peroxide (radical initiator) | One-pot, straightforward | High temperature, radical conditions |
| Annulation via cyclopentane/oxetane ring | Cyclopentane or oxetane derivatives | Conventional reagents | Minimal purification | May require optimization for specific substrates |
Chemical Reactions Analysis
Types of Reactions
2,7-Dioxa-5-azaspiro[3.4]octan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the conversion of functional groups.
Substitution: The spirocyclic structure allows for substitution reactions, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups into the molecule .
Scientific Research Applications
2,7-Dioxa-5-azaspiro[3.4]octan-6-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,7-Dioxa-5-azaspiro[3.4]octan-6-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,7-Dioxa-5-azaspiro[3.4]octan-6-one (inferred from structural analogs) with key similar spirocyclic compounds:
Structural and Functional Differences
- Nitrogen positioning influences reactivity; for example, 5-azaspiro[3.4]octan-6-one (C₇H₁₁NO) lacks oxygen but is utilized in amine-based coupling reactions .
Synthetic Accessibility :
Commercial Availability :
Notes on Discrepancies and Limitations
- Molecular Formula Variability: cites "5-azaspiro[3.4]octan-6-one" as C₂H₄N₂O₂, conflicting with (C₇H₁₁NO). This may reflect differing substitution patterns or reporting errors.
- Nomenclature Ambiguities: Numbering conventions for spiro compounds can lead to inconsistencies (e.g., 7-oxa-5-aza vs. 2,7-dioxa-5-aza), necessitating careful structural validation .
Q & A
Basic Research Questions
Q. How is 2,7-Dioxa-5-azaspiro[3.4]octan-6-one structurally characterized using spectroscopic methods?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical. For NMR, analyze key signals such as the spirocyclic proton environment (δ 3.5–4.5 ppm for oxygenated carbons) and carbonyl resonance (δ ~170 ppm for the lactam). HRMS confirms the molecular formula (e.g., C₆H₈N₂O₃, [M+H]+ = 157.0612) .
- Data Interpretation : Compare observed splitting patterns with predicted coupling constants for the spiro system. Computational tools like Gaussian can validate spatial arrangements .
Q. What synthetic routes are available for preparing this compound?
- Key Steps : Cyclization of γ-lactam precursors with oxirane derivatives under acidic or basic conditions. For example, intramolecular nucleophilic attack of an amine on a ketone intermediate forms the spirocyclic core .
- Optimization : Use anhydrous solvents (e.g., THF or DCM) and catalysts like p-toluenesulfonic acid (PTSA) to enhance yields. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .
Q. How is the purity of this compound assessed in synthetic workflows?
- Analytical Techniques : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–220 nm. Purity thresholds ≥95% are typical for downstream applications .
- Challenges : Address residual solvents (e.g., DMF) via rotary evaporation followed by lyophilization .
Advanced Research Questions
Q. What computational methods predict the physicochemical properties of this compound?
- Collision Cross-Section (CCS) Prediction : Use ion mobility-mass spectrometry (IM-MS) with software like MOBCAL. For [M+H]+, predicted CCS values range from 126–133 Ų, aiding structural validation .
- Density Functional Theory (DFT) : Calculate bond angles and energies to model spirocyclic strain. Compare with X-ray crystallography data (if available) to refine force fields .
Q. How does the spirocyclic scaffold influence reactivity in ring-opening reactions?
- Mechanistic Insights : The lactam carbonyl is susceptible to nucleophilic attack (e.g., by Grignard reagents). Strain in the bicyclic system lowers activation energy, favoring regioselective opening at the oxa-ring .
- Experimental Design : Track reaction intermediates via in situ IR spectroscopy (C=O stretch at ~1680 cm⁻¹) and quench aliquots for LC-MS analysis .
Q. What strategies mitigate safety risks during large-scale synthesis of this compound?
- Hazard Controls : Use fume hoods for volatile intermediates (e.g., acyl chlorides). Implement inert atmospheres (N₂/Ar) to prevent exothermic decomposition .
- Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal. Follow OSHA guidelines for respiratory protection (e.g., N95 masks) .
Q. How is this compound utilized in drug discovery pipelines?
- Applications : Serve as a constrained peptidomimetic scaffold for protease inhibitors. Screen analogs against target enzymes (e.g., thrombin) using SPR or fluorescence polarization assays .
- SAR Studies : Modify substituents on the azaspiro ring to optimize binding affinity (e.g., logP <2 for blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
